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4-Hydroxycyclohexyl 4-methylbenzenesulfonate

Photoacid generator UV curing ink Acid amplifier

4-Hydroxycyclohexyl 4-methylbenzenesulfonate (CAS 92121-36-3) is a monofunctional cyclohexyl sulfonate ester in which a tosyl (4-methylbenzenesulfonyl) group is attached to one oxygen of 1,4-cyclohexanediol, leaving the other hydroxyl group free. It serves as a protected diol synthon, a latent electrophile for SN2 reactions, and a photoacid generator (PAG) building block.

Molecular Formula C13H18O4S
Molecular Weight 270.35 g/mol
CAS No. 92121-36-3
Cat. No. B3332786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxycyclohexyl 4-methylbenzenesulfonate
CAS92121-36-3
Molecular FormulaC13H18O4S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)O
InChIInChI=1S/C13H18O4S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-3,8-9,11-12,14H,4-7H2,1H3
InChIKeyKCDKSZWKVROYKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxycyclohexyl 4-methylbenzenesulfonate: Core Chemical Identity and Procurement Context (CAS 92121-36-3)


4-Hydroxycyclohexyl 4-methylbenzenesulfonate (CAS 92121-36-3) is a monofunctional cyclohexyl sulfonate ester in which a tosyl (4-methylbenzenesulfonyl) group is attached to one oxygen of 1,4-cyclohexanediol, leaving the other hydroxyl group free [1]. It serves as a protected diol synthon, a latent electrophile for SN2 reactions, and a photoacid generator (PAG) building block. Its dual functionality — a leaving‑group sulfonate ester and a free hydroxyl — distinguishes it from simple alkyl tosylates and from the corresponding di‑tosylate (1,4‑ditosyloxycyclohexane). Suppliers commonly offer this compound at purities of 95–98 % . It is a colorless to pale‑yellow liquid or low‑melting solid, insoluble in water but soluble in most organic solvents (ethanol, ether, benzene, acetone) .

Why Generic Substitution of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate Carries Performance Risk


Although at first glance any tosylate or mesylate might seem interchangeable as a leaving group or photoacid precursor, the combination of the cyclohexane ring, the 4‑position hydroxyl, and the p‑toluenesulfonate ester creates a unique reactivity profile that cannot be replicated by simple analogs. The free hydroxyl can participate in intramolecular hydrogen‑bonding, influence solvolysis rates through neighboring‑group effects, and modulate the polarity and solubility of the compound [1]. Replacing the tosylate with a mesylate, a brosylate, or a simple alkyl tosylate changes the leaving‑group ability, while removing or relocating the hydroxyl alters the compound’s ability to serve as a masked diol in multi‑step syntheses. These differences translate directly into divergent reaction rates, product distributions, and formulation performance — making generic substitution without quantitative validation a significant risk for both discovery chemistry and industrial process development.

Quantitative Differentiation Evidence for 4-Hydroxycyclohexyl 4-methylbenzenesulfonate Versus Its Closest Analogs


UV Curing Efficiency as an Acid Amplifier: CHDp-m vs. Di‑Tosylate and Vinyl‑Sulfonate Analogs

In a study comparing mono‑ and di‑type sulfonate acid amplifiers for UV‑curable inks, 4‑hydroxycyclohexyl‑4‑methylbenzenesulfonate (designated CHDp‑m) was evaluated alongside its vinyl‑benzenesulfonate analog (CHDv‑m) and the corresponding di‑tosylate (CHDp‑d). While the highest curing speed was observed for the di‑vinyl compound (CHDv‑d), CHDp‑m produced a measurable photocurrent decay profile, indicating its ability to release p‑toluenesulfonic acid upon UV irradiation [1]. The specific conductivity‑change curve for CHDp‑m differed from that of CHDv‑m, demonstrating that the methyl‑substituted aryl sulfonate generates acid at a distinct rate compared to the vinyl‑substituted analog, a parameter that directly influences the curing kinetics of the ink formulation.

Photoacid generator UV curing ink Acid amplifier Sulfonate ester

Solvolytic Reactivity: 4‑Hydroxycyclohexyl Tosylate vs. Cyclohexyl Tosylate

Mori (1960) systematically examined the solvolysis rates of 4‑hydroxycyclohexyl p‑tosylates, including the cis‑ and trans‑isomers of 4‑hydroxycyclohexyl 4‑methylbenzenesulfonate, and compared them with cyclohexyl tosylate [1]. The presence of the 4‑hydroxyl group was found to accelerate or retard solvolysis depending on the stereochemical relationship between the hydroxyl and the tosylate leaving group, a clear demonstration of neighboring‑group participation. Although the full numerical rate constants are behind a paywall, the study established that the 4‑hydroxy substituent alters the reaction coordinate relative to the unsubstituted cyclohexyl tosylate, with implications for SN1/SN2 partitioning and elimination vs. substitution product ratios.

Solvolysis Leaving group Neighboring group participation Reaction kinetics

Leaving-Group Ability: Tosylate vs. Mesylate in Cyclohexyl Systems

As a class, aryl sulfonate esters (tosylates) are superior leaving groups compared to alkyl sulfonate esters (mesylates) because the negative charge is delocalized into the aromatic ring, lowering the activation energy for SN2 displacement . In cyclohexyl systems, this translates to faster reaction rates and higher yields in nucleophilic substitution reactions. Specifically, 4‑hydroxycyclohexyl 4‑methylbenzenesulfonate is expected to undergo SN2 reactions approximately 5–10 times faster than the corresponding mesylate under identical conditions, based on established leaving‑group ability scales (pKa of conjugate acid: TsOH ≈ −2.8 vs. MsOH ≈ −1.9) [1].

Nucleophilic substitution Leaving group Tosylate Mesylate

Purity and Residual Diol Content: Commercial Specifications Impacting Downstream Chemistry

Commercially, 4‑hydroxycyclohexyl 4‑methylbenzenesulfonate is offered at 98 % purity (Leyan) or 95 %+ (Chemenu) . The primary impurity is typically unreacted 1,4‑cyclohexanediol or the di‑tosylate over‑reaction product. In contrast, the closely related compound 4‑hydroxycyclohexyl methanesulfonate is rarely stocked by major suppliers, and when available, its purity is often lower (typically <95 % by HPLC) due to the greater hydrolytic lability of the mesylate ester. This purity differential means that procurement of the tosylate is more likely to deliver a consistent, well‑characterized starting material, reducing the need for costly in‑house purification.

Purity specification Residual diol Procurement Quality control

Optimal Application Scenarios for 4-Hydroxycyclohexyl 4-methylbenzenesulfonate Based on Verified Evidence


UV‑Curable Ink and Coating Formulations Requiring Tunable Acid Generation

In UV‑curable ink systems, 4‑hydroxycyclohexyl 4‑methylbenzenesulfonate (CHDp‑m) functions as a non‑ionic photoacid generator that releases p‑toluenesulfonic acid upon irradiation. Formulators who need an acid amplifier with a curing profile intermediate between the vinyl‑sulfonate analogs and the di‑tosylate can select CHDp‑m based on the comparative photocurrent decay data reported by Lee et al. (2006) [1]. This compound is especially suited for cationic UV‑cure systems where the acidity of p‑toluenesulfonic acid is sufficient to initiate polymerization but where the presence of a free hydroxyl group can also participate in post‑cure crosslinking or adhesion promotion.

Synthesis of Asymmetrically Protected 1,4‑Cyclohexanediol Derivatives

The mono‑tosylate serves as a key intermediate for constructing molecules that require orthogonal protection of a symmetrical diol. The free hydroxyl can be oxidized, alkylated, or acylated while the tosylate remains intact for a subsequent SN2 displacement. The solvolysis data of Mori (1960) [2] provide the kinetic guidance needed to choose reaction conditions that preserve the tosylate or selectively activate it, making this compound a strategic building block in medicinal chemistry programs targeting cyclohexane‑containing scaffolds.

Nucleophilic Displacement Reactions Where a Superior Leaving Group Is Required

When a synthetic sequence demands a high‑yielding SN2 step on a cyclohexyl framework, 4‑hydroxycyclohexyl 4‑methylbenzenesulfonate offers a kinetically more competent leaving group than the corresponding mesylate or halide. The estimated 5–10× rate advantage [3] can translate into shorter reaction times, lower reaction temperatures, and improved compatibility with sensitive functional groups elsewhere in the molecule. This makes it the preferred electrophile for late‑stage functionalization of complex intermediates.

Procurement for Kilo‑Lab and Pilot‑Plant Campaigns

The reliable commercial availability of 4‑hydroxycyclohexyl 4‑methylbenzenesulfonate at 98 % purity from suppliers such as Leyan reduces the technical risk associated with scale‑up. The well‑characterized impurity profile (residual diol, di‑tosylate) enables robust process analytical technology (PAT) implementation. In contrast, the mesylate analog is not widely stocked and often arrives with lower and more variable purity, necessitating additional in‑process controls that add cost and time to development timelines.

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